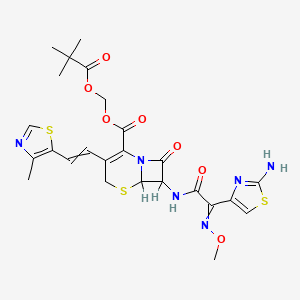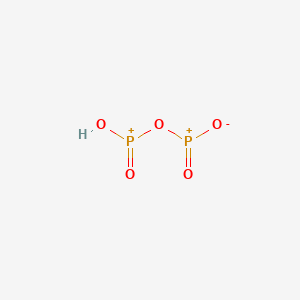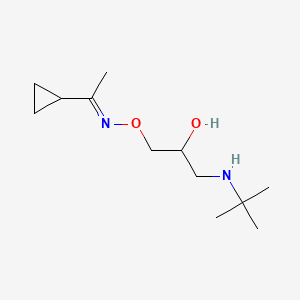![molecular formula C25H33FN4O2 B1232489 N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1232489.png)
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide typically involves multiple steps, including the introduction of the fluorine-18 isotope. The process generally starts with the preparation of the pyridine ring, followed by the introduction of the fluorine-18 isotope through nucleophilic substitution. The final steps involve the coupling of the pyridine ring with the piperazine and cyclohexanecarboxamide moieties under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties.
Reduction: Reduction reactions can occur at the pyridine ring and the cyclohexanecarboxamide moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine-18 isotope.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution typically involves reagents like sodium fluoride, while electrophilic substitution may use reagents such as bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety can lead to the formation of quinones, while reduction of the pyridine ring can yield piperidine derivatives.
科学的研究の応用
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of radiolabeling techniques and fluorine chemistry.
Biology: Employed in the study of biological pathways and receptor binding through PET imaging.
Medicine: Utilized in the diagnosis and monitoring of various diseases, including cancer and neurological disorders, through PET imaging.
Industry: Applied in the development of new radiopharmaceuticals and imaging agents.
作用機序
The mechanism of action of N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide involves its binding to specific molecular targets, such as receptors or enzymes, in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in the body.
類似化合物との比較
Similar Compounds
N-(6-fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure but lacks the fluorine-18 isotope.
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide: Similar structure with a hydroxyphenyl group instead of a methoxyphenyl group.
Uniqueness
The presence of the fluorine-18 isotope in N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide makes it unique, as it allows for its use in PET imaging. This radiolabeling enables the compound to be used as a tracer, providing valuable insights into biological processes and disease states.
特性
分子式 |
C25H33FN4O2 |
|---|---|
分子量 |
439.6 g/mol |
IUPAC名 |
N-(6-(18F)fluoranylpyridin-2-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-22-11-6-5-10-21(22)29-17-14-28(15-18-29)16-19-30(24-13-7-12-23(26)27-24)25(31)20-8-3-2-4-9-20/h5-7,10-13,20H,2-4,8-9,14-19H2,1H3/i26-1 |
InChIキー |
OKSNXQNJHBOXDU-KPVNRNJOSA-N |
異性体SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)[18F])C(=O)C4CCCCC4 |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=NC(=CC=C3)F)C(=O)C4CCCCC4 |
同義語 |
(18F)6FPWAY 6FPWAY N-(2-(1-(4-(2-methoxyphenyl)-piperazinyl)ethyl))-N-(2-(6-fluoropyridinyl))cyclohexanecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






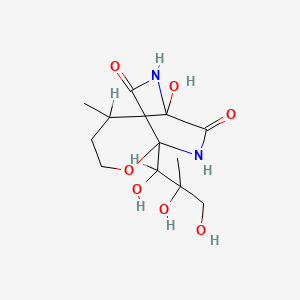
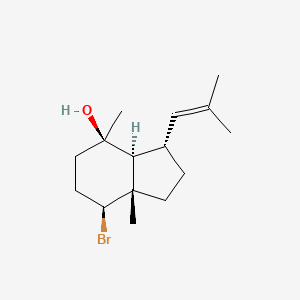



![8-bromo-6-ethyl-N-(2-oxolanylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1232422.png)

